6-(4-Fluorophenyl)-2-phenoxynicotinonitrile
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Overview
Description
6-(4-Fluorophenyl)-2-phenoxynicotinonitrile, or 6-F-2-PN for short, is a synthetic compound with a wide range of scientific applications. 6-F-2-PN has been used for various laboratory experiments, such as drug synthesis, enzyme inhibition, and protein folding. It is also used in biochemical and physiological research, including studies on the effects of drugs, hormones, and other compounds on cells.
Scientific Research Applications
Synthesis of Antibacterial Agents
Fluorinated phenyl groups, including 4-fluorophenyl, have been utilized in the synthesis of new biologically active molecules with potential antibacterial activities. For instance, compounds with 2,4-dichloro-5-fluorophenyl and 4-fluorophenyl groups have shown promising activity against bacterial strains at low concentrations, indicating their significance in developing new antibacterial agents (Holla, Bhat, & Shetty, 2003).
Spectroscopic and Theoretical Studies
The spectroscopic and theoretical studies of compounds containing fluorophenyl groups, such as (E)-2-[((4-fluorophenyl)imino)methyl]-4-nitrophenol, have been conducted to understand their crystal structure and molecular interactions. These studies include X-ray diffraction, IR spectroscopy, and Density Functional Theory (DFT) calculations, contributing to the understanding of molecular geometries, vibrational frequencies, and non-linear optical properties, which are essential for material science and pharmaceutical applications (Demirtaş et al., 2018).
Development of Synthetic Routes for Pharmaceutical Intermediates
The development of efficient synthetic routes for producing key pharmaceutical intermediates, such as 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, is crucial for the pharmaceutical industry. This compound serves as an intermediate for antihypertensive agents like Nebivolol, showcasing the importance of fluorophenyl compounds in synthesizing medically significant molecules (Xin-zhi, 2007).
Environmental Bioremediation
Studies on the bioremediation of fluorophenols, such as the anaerobic transformation of phenol to benzoate, highlight the environmental applications of these compounds. The use of isomeric fluorophenols to elucidate the mechanism of phenol transformation by anaerobic consortia demonstrates the role of fluorophenyl compounds in studying and potentially treating environmental pollutants (Genthner, Townsend, & Chapman, 1989).
Mechanism of Action
Target of Action
Similar compounds are often involved in transition metal catalyzed carbon–carbon bond forming reactions
Mode of Action
It’s plausible that it may interact with its targets through a mechanism similar to the suzuki–miyaura cross-coupling, which is a common reaction for compounds of this nature . This reaction involves the formation of carbon–carbon bonds under mild and functional group tolerant conditions .
Biochemical Pathways
Compounds of a similar nature are known to participate in carbon–carbon bond forming reactions, which are crucial in various biochemical pathways .
Pharmacokinetics
Similar compounds have shown non-linear oral pharmacokinetics in humans
Result of Action
Similar compounds have shown anti-hiv activity against hiv-1 (iiib) and hiv-2 (rod) strains replication in acutely infected cells .
Action Environment
Similar compounds have been used as corrosion inhibitors in acidic environments , suggesting that environmental factors can indeed influence the action of such compounds.
properties
IUPAC Name |
6-(4-fluorophenyl)-2-phenoxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O/c19-15-9-6-13(7-10-15)17-11-8-14(12-20)18(21-17)22-16-4-2-1-3-5-16/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRFEACAWRJIAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile |
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